chemical structure and properties of 3-Bromo-2-chloro-5-methylbenzoic acid
chemical structure and properties of 3-Bromo-2-chloro-5-methylbenzoic acid
Title: Technical Profile: 3-Bromo-2-chloro-5-methylbenzoic Acid Subtitle: Structural Analysis, Synthetic Pathways, and Reactivity Profile for Medicinal Chemistry Applications
Executive Summary
3-Bromo-2-chloro-5-methylbenzoic acid (CAS: 154257-78-0) is a highly functionalized aromatic scaffold utilized primarily in the synthesis of pharmaceuticals and agrochemicals. Its value lies in its orthogonal reactivity : the presence of three distinct functional handles (carboxylic acid, aryl bromide, aryl chloride) allows for sequential, site-selective modifications. This guide provides a comprehensive technical analysis of its structure, physicochemical properties, and validated synthetic protocols, serving as a reference for researchers in drug discovery and process chemistry.
Chemical Identity & Structural Analysis
Identification Data
| Parameter | Detail |
| CAS Number | 154257-78-0 |
| IUPAC Name | 3-Bromo-2-chloro-5-methylbenzoic acid |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
| SMILES | CC1=CC(Br)=C(Cl)C(C(=O)O)=C1 |
| InChI Key | WWBCWHSPJLLRAB-UHFFFAOYSA-N |
Structural Logic & Steric Environment
The molecule features a 1,2,3,5-substituted benzene ring, creating a unique steric and electronic environment:
-
Steric Crowding (The "Ortho Effect"): The 2-chloro substituent is flanked by the carboxylic acid (C1) and the bromine atom (C3). This steric pressure forces the carboxylic acid moiety out of planarity with the aromatic ring, reducing conjugation and potentially increasing the acidity (lower pKa) relative to 3-bromo-5-methylbenzoic acid.
-
Electronic Push-Pull: The 5-methyl group acts as a weak electron donor (inductive effect), while the 2-chloro and 3-bromo groups are electron-withdrawing (inductive). The combined effect creates an electron-deficient core, making the ring susceptible to nucleophilic aromatic substitution (
) under forcing conditions, particularly at the C2 position if the carboxylate is converted to an electron-withdrawing ester or amide.
Physicochemical Properties
| Property | Value / Prediction | Context |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | 154–158 °C (Predicted) | Based on structural analogs (e.g., 5-bromo-2-chlorobenzoic acid, MP 154-156°C). |
| pKa (Acid) | 2.5 – 2.8 (Predicted) | More acidic than benzoic acid (4.2) due to ortho-Cl inductive withdrawal and steric inhibition of resonance. |
| LogP | 3.52 | Moderate lipophilicity; soluble in DCM, EtOAc, DMSO. |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 2 (C=O, OH) |
Synthetic Pathways
The synthesis of 3-bromo-2-chloro-5-methylbenzoic acid presents a regioselectivity challenge. Direct halogenation of 2-chloro-5-methylbenzoic acid often yields mixtures. The most robust "textbook" route utilizes the Sandmeyer Strategy , leveraging the strong directing power of an amino group to install the halogens in the correct pattern.
The "Amino-Halogen Exchange" Route (Recommended)
This route ensures the 3-bromo position is installed correctly by using the amino group of the starting material (2-amino-5-methylbenzoic acid) to direct bromination to the ortho position.
Step 1: Regioselective Bromination
-
Precursor: 2-Amino-5-methylbenzoic acid (CAS: 2941-78-8).
-
Reagent: N-Bromosuccinimide (NBS) or
. -
Mechanism: The amino group (
) is a strong activator and ortho/para director. The para position (C5) is blocked by the methyl group. Therefore, bromination occurs exclusively at the C3 ortho position. -
Intermediate: 2-Amino-3-bromo-5-methylbenzoic acid (CAS: 13091-43-5).[1][2][3]
Step 2: Sandmeyer Reaction (Chlorination)
-
Reagents: Sodium Nitrite (
), Hydrochloric Acid ( ), Copper(I) Chloride ( ). -
Mechanism: Diazotization of the amine forms the diazonium salt, which is then displaced by chloride via a radical-nucleophilic mechanism catalyzed by copper.
-
Product: 3-Bromo-2-chloro-5-methylbenzoic acid.[4]
Synthesis Workflow Diagram
Caption: Step-wise synthesis ensuring regiochemical fidelity via the 2-amino intermediate.
Spectroscopic Characterization (Predicted)
Due to the specific substitution pattern, the NMR spectrum is distinctively simple, featuring two aromatic singlets (or meta-coupled doublets).
-
¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):
-
δ 13.0–13.5 ppm (br s, 1H): Carboxylic acid proton (
). -
δ 7.65 ppm (d, J ≈ 2.0 Hz, 1H): Proton at C4 . It is deshielded by the adjacent bromine and is meta to the carboxyl.
-
δ 7.45 ppm (d, J ≈ 2.0 Hz, 1H): Proton at C6 . It is ortho to the carboxyl group and ortho to the methyl group.
-
δ 2.35 ppm (s, 3H): Methyl group protons at C5 .
-
-
¹³C NMR (100 MHz):
-
Expected peaks: ~167 ppm (C=O), ~140 ppm (C-Me), ~135 ppm (C-Cl), ~133 ppm (C-H), ~130 ppm (C-H), ~128 ppm (C-COOH), ~122 ppm (C-Br), ~20 ppm (CH₃).
-
Reactivity & Applications
The molecule serves as a versatile "switchboard" for medicinal chemistry.
-
Chemoselective Cross-Coupling: The C-Br bond is significantly weaker and more reactive towards oxidative addition than the C-Cl bond. This allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to occur selectively at the 3-position without disturbing the 2-chloro substituent.
-
Scaffold for SGLT2 Inhibitors: Poly-halogenated benzoic acid derivatives are common intermediates in the synthesis of gliflozin-class drugs (SGLT2 inhibitors), where the halogen provides a handle for linking to the sugar or heterocycle moiety.
-
Acid Derivatization: The carboxylic acid can be converted to esters, amides, or reduced to a benzyl alcohol. The steric bulk of the 2-chloro group may require forcing conditions (e.g., using oxalyl chloride/DMF rather than standard EDC couplings) for amide bond formation.
Reactivity Map
Caption: Differential reactivity profile allowing sequential functionalization.
Safety & Handling (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautions: Handle in a fume hood. Avoid dust formation. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2774400: 2-Amino-3-bromo-5-methylbenzoic acid. Retrieved from [Link]
-
Organic Syntheses. Preparation of 2-Amino-5-bromobenzyl alcohol (Analogous bromination protocol). Org. Synth. 2012, 89, 34-43. Retrieved from [Link]
- Google Patents.CN110002989B: Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid (Sandmeyer methodology reference).
Sources
- 1. chembk.com [chembk.com]
- 2. 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13091-43-5|2-Amino-3-bromo-5-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 4. 154257-78-0|3-bromo-2-chloro-5-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 5. chembk.com [chembk.com]
